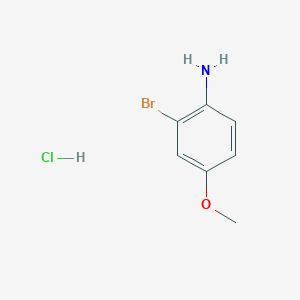

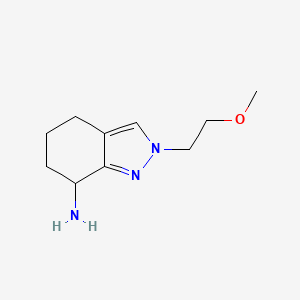

![molecular formula C18H20O4 B1378860 3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid CAS No. 1423028-78-7](/img/structure/B1378860.png)

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Benzyloxy)phenylboronic acid” is a related compound . It has a molecular weight of 228.05 and its linear formula is C6H5CH2OC6H4B(OH)2 .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)phenylboronic acid” is C6H5CH2OC6H4B(OH)2 .

Chemical Reactions Analysis

“3-(Benzyloxy)phenylboronic acid” is used as a reactant for Microwave Suzuki-Miyaura coupling, preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents, and synthesis of substituted isoindolines via palladium-catalyzed cascade reaction .

Physical And Chemical Properties Analysis

The compound “3-(Benzyloxy)phenylboronic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 428.2±47.0 °C at 760 mmHg, and a flash point of 212.7±29.3 °C .

Scientific Research Applications

-

Phenylalanine Ammonia-Lyases (PALs) Catalysis

- Application : PALs catalyze the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. In the presence of high ammonia concentration, the synthetically attractive reverse reaction occurs .

- Method : The development of a highly stable and active immobilized PAL-biocatalyst was obtained through site-specific covalent immobilization onto single-walled carbon nanotubes (SWCNTs), employing maleimide/thiol coupling of engineered enzymes containing surficial Cys residues .

- Results : The biocatalyst, under the optimal reaction conditions, showed high catalytic efficiency, providing excellent conversion (c ∼90% in 10 h) of cinnamic acid into L-Phe, and more importantly, possesses high operational stability, maintaining its high efficiency over >7 reaction cycles .

-

- Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for microwave Suzuki-Miyaura coupling .

- Method : The specific experimental procedures are not provided in the source, but Suzuki-Miyaura coupling typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst .

- Results : The outcomes of this specific application are not detailed in the source .

-

Benzylic Oxidations and Reductions

- Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This observation reflects a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .

- Method : Such oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations catalyzed air-oxidations are preferred .

- Results : The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .

-

Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

- Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .

- Method : The specific experimental procedures are not provided in the source, but it typically involves the use of palladium-based fluoride-derived electrophilic fluorination reagent .

- Results : The outcomes of this specific application are not detailed in the source .

-

Microwave Suzuki-Miyaura Coupling

- Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for microwave Suzuki-Miyaura coupling .

- Method : The specific experimental procedures are not provided in the source, but Suzuki-Miyaura coupling typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst .

- Results : The outcomes of this specific application are not detailed in the source .

-

Preparation of Palladium-based Fluoride-derived Electrophilic Fluorination Reagent

- Application : 3-(Benzyloxy)phenylboronic acid is used as a reactant for the preparation of palladium-based fluoride-derived electrophilic fluorination reagent for PET imaging agents .

- Method : The specific experimental procedures are not provided in the source, but it typically involves the use of palladium-based fluoride-derived electrophilic fluorination reagent .

- Results : The outcomes of this specific application are not detailed in the source .

properties

IUPAC Name |

3-hydroxy-2,2-dimethyl-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2,17(20)21)16(19)14-9-6-10-15(11-14)22-12-13-7-4-3-5-8-13/h3-11,16,19H,12H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXIZDHAFHFEPOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC(=CC=C1)OCC2=CC=CC=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701170930 |

Source

|

| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid | |

CAS RN |

1423028-78-7 |

Source

|

| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, β-hydroxy-α,α-dimethyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701170930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)

![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine](/img/structure/B1378779.png)

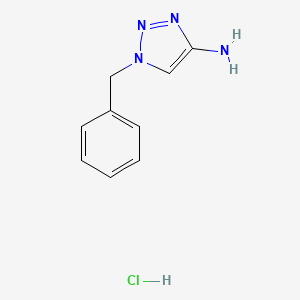

![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)

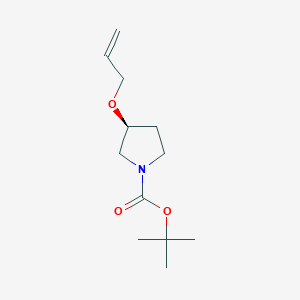

![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)

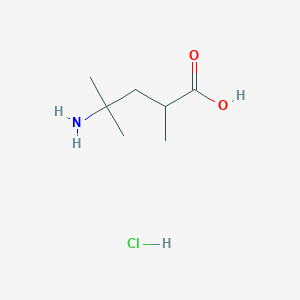

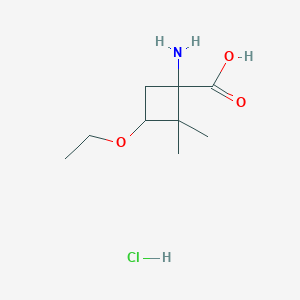

![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)

![6-[2-(Tert-butoxy)ethoxy]pyridine-2-carbonitrile](/img/structure/B1378797.png)

![4-[(3-Tert-butyl-1,2,4-oxadiazol-5-yl)(morpholin-4-yl)methyl]morpholine](/img/structure/B1378798.png)

![4-Bromo-2-[(4-methoxyphenyl)methoxy]-1-(trifluoromethyl)benzene](/img/structure/B1378800.png)